molecular formula C17H17FN2O3S B5531278 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl[4-(4-fluorophenyl)piperazino]methanone

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl[4-(4-fluorophenyl)piperazino]methanone

Cat. No.: B5531278
M. Wt: 348.4 g/mol
InChI Key: CABOUVWJMLKUNU-UHFFFAOYSA-N
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Description

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl[4-(4-fluorophenyl)piperazino]methanone is a complex organic compound that features a unique combination of a thieno[3,4-b][1,4]dioxin ring system and a piperazine moiety substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl[4-(4-fluorophenyl)piperazino]methanone typically involves multiple steps, starting from commercially available precursorsThe final step often includes the attachment of the fluorophenyl group under specific reaction conditions, such as the use of a suitable base and solvent .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl[4-(4-fluorophenyl)piperazino]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl[4-(4-fluorophenyl)piperazino]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl[4-(4-fluorophenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl[4-(4-fluorophenyl)piperazino]methanone is unique due to the presence of the fluorophenyl-substituted piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-[4-(4-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-12-1-3-13(4-2-12)19-5-7-20(8-6-19)17(21)16-15-14(11-24-16)22-9-10-23-15/h1-4,11H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABOUVWJMLKUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=C4C(=CS3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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